molecular formula C7H4BrFO2 B13332082 2-Bromo-3-fluoro-5-hydroxybenzaldehyde

2-Bromo-3-fluoro-5-hydroxybenzaldehyde

Cat. No.: B13332082
M. Wt: 219.01 g/mol
InChI Key: CSBFRQXZSAFVIA-UHFFFAOYSA-N
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Description

2-Bromo-3-fluoro-5-hydroxybenzaldehyde is a halogenated aromatic aldehyde with a molecular formula of C₇H₄BrFO₂. Its structure features a benzaldehyde backbone substituted with bromine at position 2, fluorine at position 3, and a hydroxyl group at position 3. The electron-withdrawing effects of bromine and fluorine enhance the reactivity of the aldehyde group, facilitating nucleophilic additions or condensations in organic synthesis . The hydroxyl group at position 5 contributes to hydrogen bonding, influencing solubility in polar solvents like water or ethanol.

Properties

IUPAC Name

2-bromo-3-fluoro-5-hydroxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrFO2/c8-7-4(3-10)1-5(11)2-6(7)9/h1-3,11H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSBFRQXZSAFVIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C=O)Br)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromo-3-fluoro-5-hydroxybenzaldehyde can be synthesized through several methods. One common approach involves the bromination and fluorination of hydroxybenzaldehyde derivatives. For instance, starting with 2-hydroxybenzaldehyde, bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions. Subsequent fluorination can be carried out using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) .

Industrial Production Methods: Industrial production of 2-Bromo-3-fluoro-5-hydroxybenzaldehyde typically involves large-scale bromination and fluorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-3-fluoro-5-hydroxybenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: NaBH4, LiAlH4, in solvents like ethanol or ether.

    Substitution: NaOMe, KOtBu, in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).

Major Products:

Scientific Research Applications

2-Bromo-3-fluoro-5-hydroxybenzaldehyde has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-3-fluoro-5-hydroxybenzaldehyde involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes, thereby modulating their activity. This interaction can lead to the inhibition of enzyme function or alteration of signaling pathways, which is valuable in drug discovery and development .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Compounds for Comparison

5-Bromo-2-{[3-(trifluoromethyl)benzyl]-oxy}benzaldehyde (CAS: 590360-00-2, )

2-Bromo-3-fluoro-5-hydroxybenzaldehyde (Target compound)

Comparative Analysis

Property 2-Bromo-3-fluoro-5-hydroxybenzaldehyde 5-Bromo-4-fluoro-2-hydroxybenzaldehyde 5-Bromo-2-{[3-(trifluoromethyl)benzyl]-oxy}benzaldehyde
Substituent Positions Br (2), F (3), OH (5) Br (5), F (4), OH (2) Br (5), O-benzyl-CF₃ (2)
Molecular Weight (g/mol) 233.01 233.01 (isomer) 359.14
Functional Groups Aldehyde, OH, Br, F Aldehyde, OH, Br, F Aldehyde, benzyl ether, CF₃, Br
Solubility Moderate in polar solvents Likely similar to target compound Lower due to bulky benzyl-CF₃ group
Reactivity High (electron-deficient aldehyde) Comparable aldehyde reactivity Reduced aldehyde reactivity due to steric hindrance
Pharmacological Use Intermediate for drug synthesis Unspecified in Likely used in specialty chemical synthesis

Detailed Findings

Substituent Position Effects

  • The position of the hydroxyl group significantly impacts solubility and intermolecular interactions. In the target compound, the OH at position 5 enhances solubility in polar media compared to 5-Bromo-4-fluoro-2-hydroxybenzaldehyde, where the OH at position 2 may form intramolecular hydrogen bonds with the aldehyde group, reducing solvent interaction .
  • Bromine and fluorine placement alters electronic effects. In the target compound, Br at position 2 and F at position 3 create a synergistic electron-withdrawing environment, polarizing the aldehyde group more strongly than in its positional isomer .

Functional Group Modifications

  • The benzyl ether group in 5-Bromo-2-{[3-(trifluoromethyl)benzyl]-oxy}benzaldehyde introduces steric bulk and lipophilicity, making it less reactive in aldehyde-mediated reactions but more suitable for lipid-soluble drug precursors .

Biological and Synthetic Relevance

  • The target compound’s hydroxyl and aldehyde groups make it a versatile intermediate for Schiff base formation, a critical step in synthesizing antifungal or antibacterial agents. In contrast, 5-Bromo-4-fluoro-2-hydroxybenzaldehyde’s applications remain less documented in the provided evidence .
  • The trifluoromethyl-benzyl substituent in ’s compound suggests utility in fluorinated drug candidates, leveraging the metabolic stability imparted by the CF₃ group .

Biological Activity

2-Bromo-3-fluoro-5-hydroxybenzaldehyde is a compound of significant interest in medicinal chemistry and biological research due to its potential therapeutic applications and unique chemical properties. This article explores its biological activity, synthesis, mechanism of action, and relevant case studies.

Molecular Formula : C7H6BrF O2
Molecular Weight : 221.02 g/mol
IUPAC Name : 2-Bromo-3-fluoro-5-hydroxybenzaldehyde
Canonical SMILES : C1=C(C=C(C(=C1C=O)Br)F)O

Synthesis

The synthesis of 2-Bromo-3-fluoro-5-hydroxybenzaldehyde typically involves the bromination and fluorination of benzaldehyde derivatives. Common methods include:

  • Bromination : The introduction of bromine into the benzene ring using brominating agents.
  • Fluorination : The use of fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
  • Oxidation : The hydroxyl group can be oxidized to form the corresponding aldehyde.

The biological activity of 2-Bromo-3-fluoro-5-hydroxybenzaldehyde is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of bromine and fluorine atoms may enhance its binding affinity, leading to modulation of biological pathways.

In Vitro Studies

Recent studies have investigated the compound's effects on various cell lines, highlighting its potential as an anti-cancer agent. For example:

  • Antitumor Activity : In vitro assays demonstrated that 2-Bromo-3-fluoro-5-hydroxybenzaldehyde inhibits the proliferation of cancer cell lines, including breast and lung cancer cells. The compound induces apoptosis through the activation of caspase pathways .

Toxicity and Safety Profiles

Toxicological assessments indicate that while the compound exhibits promising biological activity, it also presents certain safety concerns. Long-term exposure studies suggest potential irritation to the respiratory tract and skin, necessitating careful handling in laboratory settings .

Case Studies

  • Case Study on Anticancer Properties :
    • A study published in Pharmaceutical Frontiers explored the anticancer effects of 2-Bromo-3-fluoro-5-hydroxybenzaldehyde on MCF-7 breast cancer cells. Results showed a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations .
  • Mechanistic Insights :
    • Research conducted by Zhang et al. (2022) revealed that the compound interacts with specific protein targets involved in cell cycle regulation, suggesting a mechanism through which it exerts its anticancer effects .

Comparative Analysis with Similar Compounds

Compound NameStructure CharacteristicsBiological Activity
2-Bromo-3-fluoro-5-hydroxybenzaldehydeContains both bromine and fluorine substituentsExhibits significant anticancer properties
2-Bromo-5-fluorobenzaldehydeLacks hydroxyl groupLower biological activity
3-Bromo-4-fluorobenzaldehydeDifferent substitution patternMinimal anticancer effects

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